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molecular formula C6H11F3O B1489385 2-Ethyl-4,4,4-trifluorobutan-1-ol CAS No. 769169-20-2

2-Ethyl-4,4,4-trifluorobutan-1-ol

Cat. No. B1489385
M. Wt: 156.15 g/mol
InChI Key: JBWIHPRWPZNPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300951B2

Procedure details

A solution of LAH (2.74 g, 72.3 mmol) in Et2O (230 mL) was stirred under nitrogen at 0° C. 2-Ethyl-4,4,4-trifluorobutyric acid (12.3 g, 72.3 mmol) in Et2O (20 mL) was added dropwise, and the solution stirred for 15 min at 0° C. and then 2 h at 25° C. After this time period, the solution was quenched with the dropwise addition of H2O (2.74 mL), 15% NaOH (2.74 mL), and H2O (8.22 mL) with efficient stirring. Solid Na2SO4 was added to dry the solvent, and the resulting mixture was stirred for 1 h. The resulting slurry was filtered, and the filter cake washed with excess Et2O. After concentration, the crude product was purified by the Biotage Flash™ 40 chromatography instrument, eluent: 20:80 to 30:70 Et2O:PE to obtain 2-ethyl-4,4,4-trifluorobutanol as an oil (6.18 g, 55% yield for two steps).
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:10](O)=[O:11])[CH3:8]>CCOCC>[CH2:7]([CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][OH:11])[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
230 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)C(C(=O)O)CC(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
After this time period, the solution was quenched with the dropwise addition of H2O (2.74 mL), 15% NaOH (2.74 mL), and H2O (8.22 mL) with efficient stirring
ADDITION
Type
ADDITION
Details
Solid Na2SO4 was added
CUSTOM
Type
CUSTOM
Details
to dry the solvent
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the filter cake washed with excess Et2O
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by the Biotage Flash™ 40 chromatography instrument, eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C(CO)CC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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